molecular formula C13H14N2O2 B14116404 1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl-

1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl-

Cat. No.: B14116404
M. Wt: 230.26 g/mol
InChI Key: POAZMSVKCTYEPJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), naphthoquinone, and tetracyanoethylene . Reaction conditions often involve mild temperatures and the use of catalysts such as AuCl3 and Pd-catalysts .

Major Products Formed

The major products formed from these reactions include various isoindole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- involves its interaction with specific molecular targets and pathways. For instance, as a CK2 inhibitor, it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity . This inhibition can disrupt various cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- stands out due to its unique combination of structural properties and reactivity. Its ability to undergo various chemical transformations and its potential as a fluorescent probe and CK2 inhibitor make it a valuable compound in scientific research .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-[(3S)-piperidin-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2/t9-/m0/s1

InChI Key

POAZMSVKCTYEPJ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.